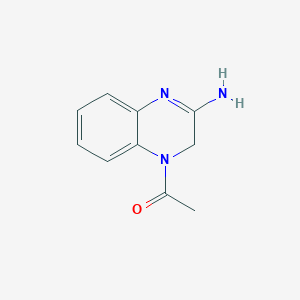
1-(3-Aminoquinoxalin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminoquinoxalin-1(2H)-yl)ethanone is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing fused heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of an amino group at the 3-position and an ethanone moiety makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the C–H functionalization reaction, where quinoxalin-2(1H)-one is used as the substrate in the presence of alkenes under metal-free conditions . This reaction leads to the formation of new carbon–carbon bonds, resulting in the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The amino group at the 3-position can participate in substitution reactions, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit diverse biological and chemical properties.
Scientific Research Applications
1-(3-Aminoquinoxalin-1(2H)-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit soluble guanylyl cyclase, affecting the nitric oxide signaling pathway . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-Aminoquinoxalin-1(2H)-yl)ethanone can be compared with other similar compounds, such as:
Quinoxalin-2(1H)-one: A closely related compound with similar biological activities.
1H-[1,2,4]Oxadiazolo[4,3,-a]quinoxalin-1-one: Another quinoxaline derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(3-amino-2H-quinoxalin-1-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-7(14)13-6-10(11)12-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H2,11,12) |
InChI Key |
SDCHDAAFIWBNDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=NC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)
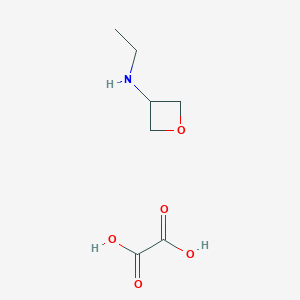
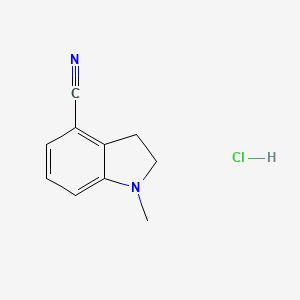
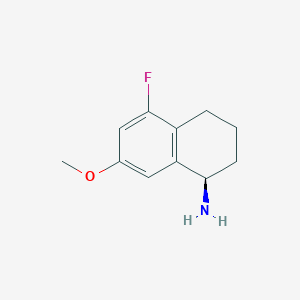

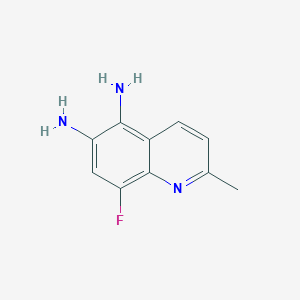
![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11904217.png)

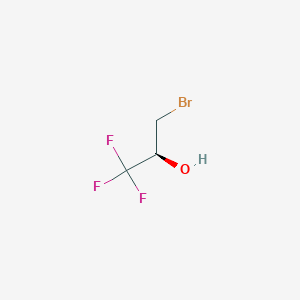


![Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11904251.png)


